1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol
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Overview
Description
1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H16O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the hexahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For instance, the hydrogenation of 1-naphthol in the presence of a catalyst such as palladium on carbon (Pd/C) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-one.
Reduction: Formation of decahydronaphthalene.
Substitution: Formation of 1-chloro-1,2,3,4,4a,8a-hexahydronaphthalene.
Scientific Research Applications
1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol depends on its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
- ((4aS,8S,8aR)-8-Isopropyl-5-methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2-yl)methanol .
Uniqueness: 1,2,3,4,4a,8a-Hexahydronaphthalen-1-ol is unique due to its specific structural configuration and the presence of the hydroxyl group at the first carbon. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1,2,3,4,4a,8a-hexahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H14O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,8-11H,3,5,7H2 |
InChI Key |
VFCHMBGAWCUDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC2C(C1)O |
Origin of Product |
United States |
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